1-Aminoisoquinoline

Descripción general

Descripción

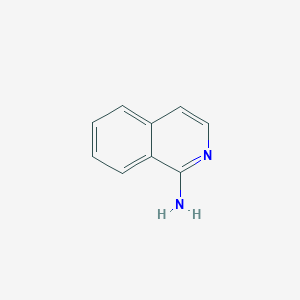

1-Aminoisoquinoline (1-AIQ) is a nitrogen-containing heterocyclic compound with a fused benzene and pyridine ring system. It serves as a critical scaffold in medicinal chemistry due to its diverse biological activities, including inhibition of thrombin, factor Xa, and rho kinase-1, as well as anticancer, antimalarial, and neuroprotective properties . Its structural versatility allows for functionalization at multiple positions, enabling optimization for drug development. Analytical techniques such as Signal Amplification by Reversible Exchange (SABRE) hyperpolarization have enhanced its detection in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI), revealing average proton signal enhancements of 0.48% under Earth’s magnetic field .

Métodos De Preparación

1-Aminoisoquinoline can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of isoquinoline with a nitroso negative ion. This reaction typically proceeds in two steps:

- Generation of the nitroso negative ion.

- Nucleophilic substitution at the desired position on the isoquinoline ring .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Catalytic Cyclization and Annulation Reactions

1-Aminoisoquinoline derivatives are frequently synthesized via transition-metal-catalyzed cyclization. Key methods include:

- Ru(II)-catalyzed C–H activation : Electrochemical annulation of benzamidine hydrochlorides with alkynes under constant current yields naphthyridine-based derivatives (yields: 60–85%) .

- Gold(III)-mediated domino reactions : Reaction of 2-alkynylbenzamides with ammonium acetate produces 1-aminoisoquinolines under mild conditions (yields: 70–90%) .

- AgOTf/AuCl cocatalyzed reactions : 2-Alkynylbenzaldoximes react with isocyanoacetates to form 1-aminoisoquinolines (yields: 75–92%) .

Example Reaction Pathway (Gold Catalysis):

Coupling Reactions

Copper and rhodium catalysts enable coupling reactions for functionalized derivatives:

- Cu-catalyzed three-component reactions : Terminal alkynes, 2-bromoaryl ketones, and acetonitrile yield isoquinolines via [3 + 2 + 1] cyclization .

- Rh(III)-catalyzed oxidative coupling : N-aryl benzamidines react with alkynes to form N-substituted 1-aminoisoquinolines (yields: 72–88%) .

Table 1: Key Coupling Reactions

| Substrates | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzamidine + Alkyne | [RhCp*Cl₂]₂ | 80°C, 12 h | 85 | |

| 2-Alkynylbenzaldoxime + Isocyanoacetate | AgOTf/AuCl | RT, 6 h | 92 |

Hydrogenation and Reduction

This compound is synthesized via catalytic hydrogenation of nitro precursors:

- Nitro Reduction : 1-Nitroisoquinoline undergoes hydrogenation (H₂, 1–5 MPa) with Ni, Pt, or Ru catalysts in methanol/ethanol (yields: 80–90%) .

- Direct Amination : Isoquinoline reacts with KNO₂ in DMSO/Ac₂O to form 1-nitroisoquinoline, followed by reduction (yields: 56–72%) .

Critical Parameters :

- Temperature: 30–60°C (higher temperatures cause decomposition).

- Pressure: 1–5 MPa (lower pressures slow reaction kinetics) .

Nucleophilic Substitution

The C-1 position of isoquinoline is electrophilic, enabling nucleophilic amination:

- Alkali Metal Amination : Sodium/potassium amide in xylene at 100–135°C yields this compound (yields: 40–60%) .

- Nitroso Substitution : KNO₂ in DMSO/Ac₂O introduces nitroso groups, later reduced to amino groups .

Mechanistic Insight :

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Key Synthetic Routes

Mechanistic Studies

Aplicaciones Científicas De Investigación

Recent advancements have shown that 1-aminoisoquinolines can be utilized in the development of organic ultralong room-temperature phosphorescence (RTP) materials. These materials are valuable for applications in optoelectronic devices and bioimaging. A study demonstrated a copper-catalyzed method for synthesizing diverse substituted 1-aminoisoquinoline derivatives, which were then used to create host-guest RTP systems. The resulting nanoparticles exhibited impressive signal-to-noise ratios for in vivo imaging, indicating their potential utility in biomedical applications .

Table 2: Properties of Host-Guest RTP Systems Using this compound Derivatives

| Material Type | Lifetime (ms) | Signal-to-Noise Ratio |

|---|---|---|

| Doped with 4r/BP | 4.4 - 299.3 | Up to 32 |

Analytical Techniques

The application of signal amplification by reversible exchange (SABRE) hyperpolarization techniques to this compound has opened new avenues in analytical chemistry. This method enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), allowing for the detection of low concentrations of compounds. The study highlighted the polarization transfer mechanisms involved and compared them with other compounds like pyridine, showcasing the potential for future applications in studying bio-friendly materials .

Mecanismo De Acción

The mechanism of action of 1-aminoisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Aminophthalazine

- Structural Differences: Unlike 1-AIQ, 1-aminophthalazine contains two adjacent nitrogen atoms in its six-membered ring.

- Biological Activity: In C1s protease inhibition, 1-aminophthalazine derivatives (e.g., compound 4c) exhibit 40-fold higher potency than 1-AIQ analogs (e.g., 4b) due to bidentate interactions with Asp626 in the enzyme’s S1 pocket. The 1-amino group and nitrogen at position 2 in phthalazine enhance hydrogen bonding, a feature absent in 1-AIQ .

- Synthetic Accessibility : Phthalazines often require multi-step syntheses, whereas 1-AIQ derivatives can be prepared via gold-catalyzed tandem cyclization under mild conditions .

Isoquinoline Derivatives

- 1-Methylisoquinoline: Lacks the amino group, reducing hydrogen-bonding capacity. Used primarily as a synthetic intermediate rather than a bioactive agent .

- 1-Amino-3,4-dihydroisoquinoline: The partially saturated ring improves metabolic stability but reduces aromatic conjugation, impacting binding to kinase allosteric sites .

Aminoquinolines

- 2-Aminoquinoline: Exhibits antimalarial activity but shows weaker kinase inhibition compared to 1-AIQ. Traditional synthesis via the Chichibabin reaction requires harsh bases, whereas 1-AIQ can be synthesized using recyclable gold catalysts .

- 8-Aminoquinoline: Known for antiparasitic activity but suffers from toxicity issues, limiting therapeutic utility compared to 1-AIQ derivatives .

Anticancer Activity

1-AIQ derivatives demonstrate superior potency against FLT3-driven acute myeloid leukemia (AML) compared to midostaurin, a clinically approved kinase inhibitor . However, 1-aminophthalazine outperforms 1-AIQ in protease inhibition due to enhanced binding interactions .

Necroptosis Inhibition

- Oxa12 (oxazolone inhibitor): Inhibits necroptosis in BV2 and L929 cells (EC₅₀ = 0.459–0.989 µM) through a mechanism mimicking 1-AIQ-based RIP1 inhibitors. Structural docking reveals similar binding poses in the RIP1 kinase active site .

Material Science

- Photoluminescence: Cadmium(II) complexes with 1-AIQ exhibit tunable emission properties, outperforming quinoline-based analogs in quantum yield (e.g., λₑₘ = 450 nm, Φ = 0.32 vs. Φ = 0.18 for quinoline-6-amine complexes) .

Hyperpolarization

- SABRE Enhancement : 1-AIQ shows site-specific NMR signal enhancements (H-3: 0.33% , H-5–H-8: 0.51–0.61% ), corrected from initial overestimations . Comparable studies on phthalazines are lacking, highlighting 1-AIQ’s utility in bioimaging .

Actividad Biológica

1-Aminoisoquinoline (1-AIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and recent research findings related to this compound, supported by case studies and data tables.

Overview of this compound

1-AIQ is a derivative of isoquinoline, a bicyclic structure that serves as a scaffold for various bioactive compounds. The amino group at the first position enhances its reactivity and biological properties. Research has shown that 1-AIQ and its derivatives exhibit significant pharmacological activities, including antidepressant, anticancer, and antioxidant effects.

Antidepressant Activity

Recent studies have demonstrated the antidepressant-like effects of certain this compound derivatives. In a mouse model using the forced swimming test (FST), several derivatives (e.g., 3a, 3b, 3j, and 3t) were shown to significantly reduce immobility time, indicating potential antidepressant activity. These compounds also exhibited low toxicity levels in acute tests on cerebral, hepatic, and renal functions .

Table 1: Antidepressant Activity of this compound Derivatives

| Compound | Immobility Time (seconds) | MAO Inhibition (%) | Toxicity Level |

|---|---|---|---|

| 3a | 120 | 70 | Low |

| 3b | 110 | 65 | Low |

| 3j | 130 | 60 | Low |

| 3t | 115 | 75 | Low |

Anticancer Properties

1-AIQ derivatives have also shown promise as anticancer agents, particularly against acute myeloid leukemia (AML). Specific compounds such as HSN286 and HSN334 have been identified as potent inhibitors of FLT3-driven AML cell lines (MV4–11 and MOLM-14). These compounds demonstrated IC50 values in the nanomolar range, indicating strong antiproliferative effects .

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (nM) | % Inhibition at 500 nM |

|---|---|---|---|

| HSN286 | MV4–11 | 0.5 | >90 |

| HSN334 | MOLM-14 | 0.7 | >85 |

| HSN356 | MV4–11 | 0.6 | >88 |

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Some derivatives inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, contributing to antidepressant effects .

- Receptor Tyrosine Kinase Inhibition : The anticancer activity is primarily due to the inhibition of receptor tyrosine kinases (RTKs), specifically FLT3, which is often mutated in AML. By blocking this pathway, these compounds can effectively reduce cell proliferation in cancerous cells .

Signal Amplification Techniques

Recent advancements in analytical techniques have enhanced our understanding of the behavior of this compound in biological systems. The Signal Amplification by Reversible Exchange (SABRE) technique has been applied to hyperpolarize this compound for use in nuclear magnetic resonance (NMR) studies. This method allows for better detection of low concentrations of compounds and provides insights into their molecular interactions .

Case Studies

A notable study utilized SABRE to analyze the behavior of hyperpolarized this compound in various solvent systems. The results highlighted significant amplification of NMR signals, which can facilitate further investigations into its biological functions and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-aminoisoquinoline, and how do their methodologies differ?

- This compound is synthesized via Rh(III)-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate, enabling mild reaction conditions and high yields . Alternatively, Rh-catalyzed C-H/N-H functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones allows cascade cyclization to form the isoquinoline core . Copper-catalyzed three-component coupling provides rapid access to substituted derivatives for material science applications . Method selection depends on substrate compatibility, catalyst availability, and desired functionalization.

Q. What biological roles make this compound a scaffold of interest in drug discovery?

- The this compound core is a pharmacophore in kinase inhibitors (e.g., B-Raf pathway inhibitors) due to its ability to engage in bidentate interactions with catalytic residues like Asp626 . Its derivatives exhibit antitumor activity in xenograft models and are used in structure-activity relationship (SAR) studies to optimize potency and selectivity .

Q. How do substituents on the isoquinoline ring affect physicochemical properties like basicity?

- Electron-donating groups at positions 6 or 7 increase basicity (pKa) by stabilizing the protonated form, while electron-withdrawing groups reduce it. Steric effects and substituent-π interactions further modulate these trends, as shown in 50% methanol-water studies . For example, 6-methoxy derivatives exhibit higher pKa than 7-nitro analogs.

Advanced Research Questions

Q. How can hyperpolarization techniques like SABRE enhance NMR/MRI sensitivity for this compound studies?

- Signal Amplification by Reversible Exchange (SABRE) hyperpolarizes this compound in deuterated/non-deuterated solvents, amplifying proton signals by up to 100-fold. Polarization transfer mechanisms differ from pyridine due to steric and electronic effects, validated via DFT calculations . This method enables detection of low-concentration intermediates in catalytic reactions or metabolic pathways.

Q. What mechanistic insights explain the efficiency of Rh(III)-catalyzed C-H activation in isoquinoline synthesis?

- Rh(III) catalysts (e.g., [Cp*RhCl₂]₂/CsOPiv) mediate C-H bond cleavage via a cyclometalation pathway, followed by intramolecular cyclization with diazo compounds. The reaction forms C-C and C-N bonds in one step, achieving yields >80% under mild conditions (50°C, 12 h). Substrate scope studies reveal tolerance for electron-rich/poor aryl groups .

Q. How does the host-guest doping strategy improve room-temperature phosphorescence (RTP) in this compound derivatives?

- Doping this compound derivatives (e.g., 4r) into benzophenone hosts suppresses non-radiative decay, achieving ultralong RTP lifetimes (up to 299.3 ms). Substituents like electron-withdrawing groups enhance intersystem crossing (ISC), validated via TD-DFT calculations. Nanoparticles of 4r/BP show in vivo bioimaging with a signal-to-noise ratio of 32 .

Q. Why does replacing this compound with phthalazine improve C1s inhibition potency in complement pathway modulators?

- Phthalazine derivatives (e.g., 4c) exhibit 40-fold higher C1s inhibition than this compound analogs due to enhanced π-stacking and hydrogen bonding with Asp626. SAR studies show that removing the 1-amino group (e.g., 4d) abolishes activity, highlighting the necessity of both scaffold and functional group synergy .

Q. How do structural interactions of this compound derivatives with GPCRs like MRGPRX1 inform ligand design?

- In MRGPRX1, the this compound group in compound 16 forms salt bridges with Glu157 and Asp177, critical for activation. Mutagenesis (e.g., Y993.29A) and molecular dynamics reveal that π-π interactions and hydrophobic contacts (e.g., Leu240) stabilize ligand binding. These insights guide the design of biased agonists for itch receptor modulation .

Q. Methodological Considerations

- Data Contradictions : While this compound is ineffective in C1s inhibition , it excels in kinase inhibitor design . Researchers must contextualize SAR by comparing binding pocket geometries (e.g., Asp626 vs. B-Raf’s catalytic cleft).

- Experimental Optimization : For Rh-catalyzed syntheses, screening co-catalysts (e.g., CsOPiv) and solvents (e.g., DCE/MeCN) is critical to minimize byproducts .

Propiedades

IUPAC Name |

isoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILBMSORKFRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165283 | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-84-9 | |

| Record name | 1-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.